molecular formula C14H10ClF3N2O2 B2932764 2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide CAS No. 1023518-67-3

2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide

Cat. No.: B2932764
CAS No.: 1023518-67-3
M. Wt: 330.69
InChI Key: RXRLYRNUXCEHPU-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide is a synthetic organic compound that features a trifluoromethoxy group, a chloro group, and a pyridine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps such as crystallization or chromatography are scaled up to handle larger quantities of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the carboxamide group.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in methanol or dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

Major Products Formed

Scientific Research Applications

2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)aniline
  • 2-chloro-3-(trifluoromethyl)pyridine
  • 3-(trifluoromethoxy)benzaldehyde

Uniqueness

2-chloro-N-{[3-(trifluoromethoxy)phenyl]methyl}pyridine-3-carboxamide is unique due to the presence of both a trifluoromethoxy group and a pyridine carboxamide moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-chloro-N-[[3-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c15-12-11(5-2-6-19-12)13(21)20-8-9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRLYRNUXCEHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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